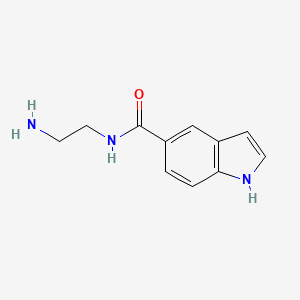

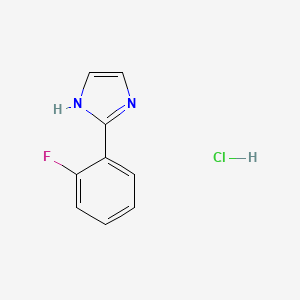

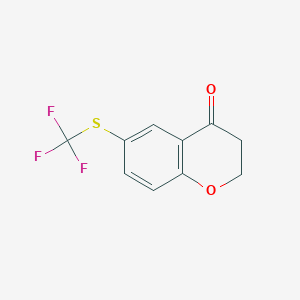

![molecular formula C17H11ClN4O B12960903 8-chloro-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12960903.png)

8-chloro-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Chloro-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one: alprazolam , belongs to the class of triazolobenzodiazepines. It exhibits potent sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. Alprazolam is commonly prescribed for conditions such as insomnia, anxiety, tension, fear, and epileptic seizures .

準備方法

Synthetic Routes:: The synthesis of alprazolam involves several steps. One common synthetic route includes the condensation of 8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine with ethyl formate, followed by cyclization to form the pyrazinone ring. The detailed reaction conditions and intermediates can be found in the literature .

Industrial Production:: Alprazolam is industrially produced through efficient synthetic processes, ensuring high purity and yield. specific industrial methods are proprietary and may not be widely disclosed.

化学反応の分析

Reactions:: Alprazolam can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

Oxidation: Alprazolam can be oxidized to form its corresponding 4-hydroxy derivative.

Reduction: Reduction of the 4-hydroxy group yields the active compound.

Substitution: Alprazolam can undergo nucleophilic substitution reactions at the chlorine atom.

Major Products:: The major products formed during these reactions include the active alprazolam molecule and its derivatives.

科学的研究の応用

Alprazolam finds applications in various fields:

Clinical Medicine: It is widely used to manage anxiety disorders, panic attacks, and insomnia.

Neuroscience Research: Alprazolam helps study GABAergic neurotransmission and receptor modulation.

Pharmacology: Researchers investigate its pharmacokinetics, metabolism, and drug interactions.

Industry: Alprazolam is a key component in the pharmaceutical industry.

作用機序

Alprazolam enhances the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA-A receptors. This leads to increased chloride ion influx, resulting in neuronal hyperpolarization and reduced excitability. The compound’s anxiolytic and sedative effects stem from this mechanism.

類似化合物との比較

Alprazolam shares similarities with other benzodiazepines, such as diazepam, lorazepam, and clonazepam. its unique structure and pharmacological profile set it apart.

特性

分子式 |

C17H11ClN4O |

|---|---|

分子量 |

322.7 g/mol |

IUPAC名 |

8-chloro-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-one |

InChI |

InChI=1S/C17H11ClN4O/c18-15-16-20-22(13-9-5-2-6-10-13)17(23)21(16)11-14(19-15)12-7-3-1-4-8-12/h1-11H |

InChIキー |

FJNBAVPRANUPNR-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=CN3C(=NN(C3=O)C4=CC=CC=C4)C(=N2)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

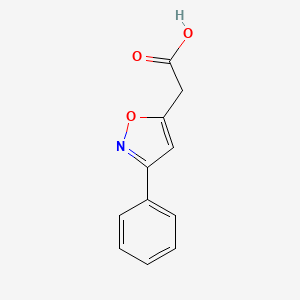

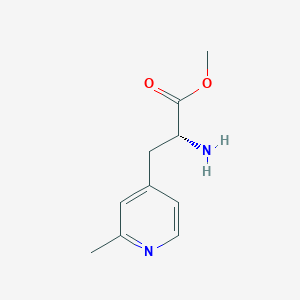

![7-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12960827.png)

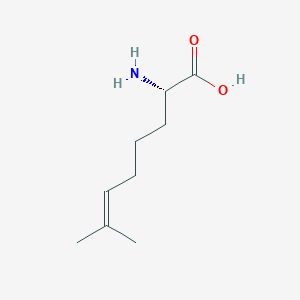

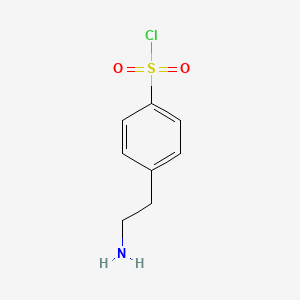

![tert-butyl (5R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12960835.png)

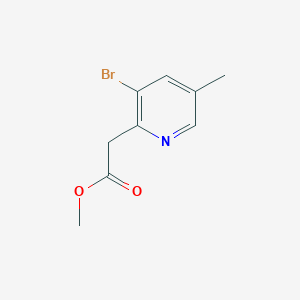

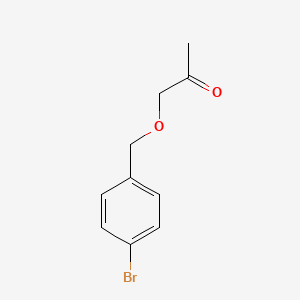

![2,6,7-Trichlorothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12960849.png)

![4,7-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B12960866.png)